N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide
CAS No.:
Cat. No.: VC13476116
Molecular Formula: C9H18N2O2
Molecular Weight: 186.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H18N2O2 |
|---|---|
| Molecular Weight | 186.25 g/mol |
| IUPAC Name | N-[[(2S)-1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]acetamide |
| Standard InChI | InChI=1S/C9H18N2O2/c1-8(13)10-7-9-3-2-4-11(9)5-6-12/h9,12H,2-7H2,1H3,(H,10,13)/t9-/m0/s1 |
| Standard InChI Key | VCDJGPOSQHXNLK-VIFPVBQESA-N |
| Isomeric SMILES | CC(=O)NC[C@@H]1CCCN1CCO |
| SMILES | CC(=O)NCC1CCCN1CCO |
| Canonical SMILES | CC(=O)NCC1CCCN1CCO |
Introduction
N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide is a chemical compound with the molecular formula C9H18N2O2 and a molecular weight of 186.25 g/mol . It is identified by the PubChem CID 66567313 and has several synonyms, including (S)-N-((1-(2-Hydroxyethyl)pyrrolidin-2-yl)methyl)acetamide and DB-231162 .
Chemical Identifiers
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IUPAC Name: N-[[(2S)-1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]acetamide
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InChI: InChI=1S/C9H18N2O2/c1-8(13)10-7-9-3-2-4-11(9)5-6-12/h9,12H,2-7H2,1H3,(H,10,13)/t9-/m0/s1
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InChIKey: VCDJGPOSQHXNLK-VIFPVBQESA-N
Synthesis and Applications
While specific synthesis methods for N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide are not detailed in the available literature, compounds of this nature are typically synthesized through reactions involving pyrrolidine derivatives and acetamide precursors. The applications of this compound are not well-documented, but it may be used in research or pharmaceutical development due to its structural similarity to other bioactive molecules.
Related Compounds
Several related compounds exist, including N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylMethyl]-N-isopropyl-acetamide (CAS: 1353996-74-3) and N-Cyclopropyl-N-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-acetamide (CAS: 1354017-19-8) . These compounds share similar structural features but differ in their substituents.
Comparison Table
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